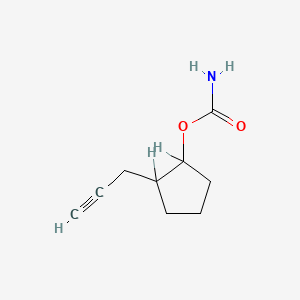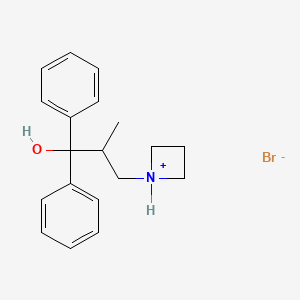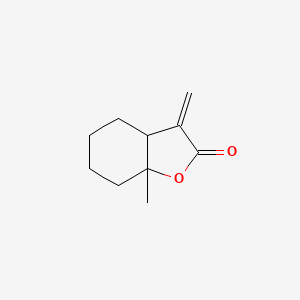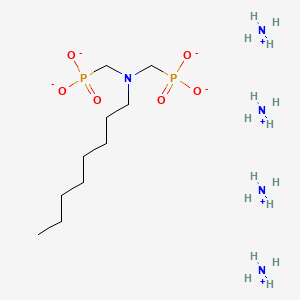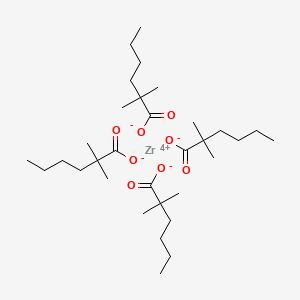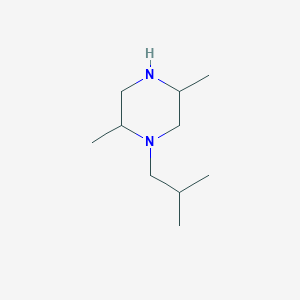![molecular formula C15H17N3O4 B13777014 3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-65-9](/img/structure/B13777014.png)
3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of ASISCHEM C63585 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a pyrimidine derivative. This intermediate is then subjected to further reactions, including amination and carboxylation, to yield the final product . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
ASISCHEM C63585 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
ASISCHEM C63585 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ASISCHEM C63585 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
ASISCHEM C63585 can be compared with similar compounds such as:
5-pyrimidinepropanoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
3,4-dimethoxyphenyl derivatives: These compounds have similar aromatic ring structures and exhibit comparable chemical reactivity.
ASISCHEM C63585 stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
928713-65-9 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-4-3-9(5-13(12)22-2)15-17-7-10(8-18-15)11(16)6-14(19)20/h3-5,7-8,11H,6,16H2,1-2H3,(H,19,20) |
InChI Key |
QMSAUJRNGUTWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


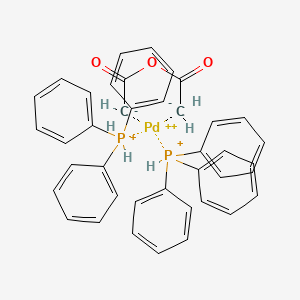
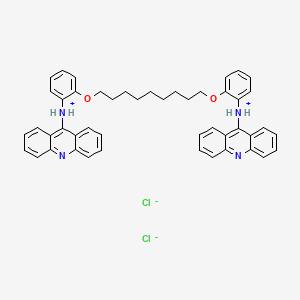

![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
